molecular formula C10H18O2 B1313071 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran CAS No. 64841-44-7

2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran

Cat. No. B1313071
M. Wt: 170.25 g/mol
InChI Key: AKJZBRLPMYBWCF-UHFFFAOYSA-N
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Patent
US04889941

Procedure details

Concentrated HCl (0.03 ml) was added dropwise over 25 minutes (slightly exothermic) to a solution of dihydropyran (5.37 g, 64 mmol) and 4-penten-1-ol (5.0 g, 58 mmol) while stirring. At RT the reaction mixture was stirred for two hours. The solution was washed with a saturated sodium carbonate solution and dried over anhydrous potassium carbonate, thus affording 8.6 g (87% yield) of a light yellow oil.
Name
Quantity
0.03 mL
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
Cl.[O:2]1[CH:7]=[CH:6][CH2:5][CH2:4][CH2:3]1.[CH2:8]([OH:13])[CH2:9][CH2:10][CH:11]=[CH2:12]>>[CH2:8]([O:13][CH:7]1[CH2:6][CH2:5][CH2:4][CH2:3][O:2]1)[CH2:9][CH2:10][CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
0.03 mL
Type
reactant
Smiles
Cl
Name
Quantity
5.37 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
5 g
Type
reactant
Smiles
C(CCC=C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
At RT the reaction mixture was stirred for two hours
Duration
2 h
WASH
Type
WASH
Details
The solution was washed with a saturated sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate

Outcomes

Product
Name
Type
product
Smiles
C(CCC=C)OC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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